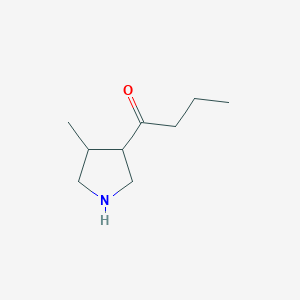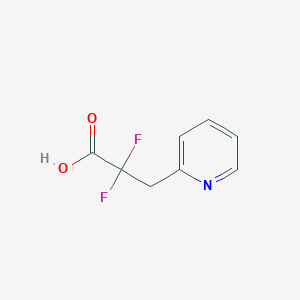![molecular formula C12H11N3OS B13169985 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety The presence of a methoxy group at the 9th position and a methyl group at the 5th position further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired triazoloquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives have shown potential as inhibitors of specific enzymes and receptors, such as JAK1 and JAK2, which are involved in inflammatory and proliferative disorders.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to intercalate DNA, thereby inhibiting the replication of cancer cells. Additionally, it can modulate the activity of specific enzymes by binding to their active sites, leading to the inhibition of their catalytic functions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline moiety.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains a tetrazine ring instead of a quinoline ring.
Uniqueness
9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H11N3OS |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
9-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C12H11N3OS/c1-7-6-10-13-14-12(17)15(10)11-8(7)4-3-5-9(11)16-2/h3-6H,1-2H3,(H,14,17) |
Clave InChI |
WOJBZTLULQBXOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NNC(=S)N2C3=C1C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)

![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)




![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



